Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate
Description
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrazolo-pyridine core substituted with an iodine atom at position 3 and a methyl ester group at position 2. The iodine substituent enhances reactivity in cross-coupling reactions, making it valuable for constructing complex molecules, such as TLR antagonists or kinase inhibitors .
Properties
CAS No. |
1448862-62-1 |
|---|---|
Molecular Formula |
C9H11IN2O2 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H11IN2O2/c1-14-9(13)8-7(10)6-4-2-3-5-12(6)11-8/h2-5H2,1H3 |
InChI Key |
LIAHUVZHAFIPRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2CCCCC2=C1I |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by further functionalization steps . . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Cycloaddition Reactions: The pyrazolo[1,5-A]pyridine core can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It can be used in the preparation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. The iodine atom and ester group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. The pyrazolo[1,5-A]pyridine core can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate with its closest analogs:
Key Observations :
- Reactivity : The iodo derivative is expected to exhibit higher reactivity in metal-catalyzed cross-couplings (e.g., Negishi or Suzuki) compared to bromo and chloro analogs due to the weaker C–I bond .
- Synthetic Utility : The chloro-methyl variant (97% purity) highlights the commercial availability of high-purity intermediates for targeted synthesis .
Biological Activity
Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a fused pyrazole and pyridine ring system with an iodine substituent, which significantly influences its chemical reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C9H11IN2O2
- Molecular Weight : 306.1 g/mol
- IUPAC Name : this compound
The unique structural properties of this compound contribute to its promising biological activities. The presence of the iodine atom enhances lipophilicity and alters the interaction profiles with various biological targets, such as enzymes and receptors.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against a range of pathogens, suggesting its potential as an antimicrobial agent in medicinal chemistry .
Anticancer Potential
The compound's ability to modulate enzyme activity and influence cellular pathways positions it as a candidate for anticancer research. Pyrazole derivatives have been recognized for their role in targeting specific cancer-related pathways. For instance, related pyrazole compounds have demonstrated inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR .
In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives exhibited cytotoxic effects when used in combination with doxorubicin. This suggests that this compound could similarly enhance therapeutic efficacy against resistant cancer types when combined with existing treatments .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. This compound may possess similar effects due to its structural characteristics that allow interaction with inflammatory pathways .
The mechanism of action for this compound involves its binding to specific molecular targets within cells. This binding can modulate the activity of enzymes or receptors involved in various biological processes. The exact pathways affected by this compound are still under investigation but are critical for understanding its potential therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound in relation to other compounds in the same class, the following table summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-Iodo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | Iodine substituent | Enhanced lipophilicity and biological activity |
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | Lacks iodine substituent | Basic scaffold without halogen influence |
| 3-Bromo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | Contains bromine instead of iodine | Different reactivity profile |
| Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | Ethyl ester instead of methyl | Variation in solubility affecting bioavailability |
This table illustrates how the iodine substituent in this compound significantly alters its reactivity and potential biological activities compared to related compounds.
Q & A
Q. What are the typical synthetic routes for preparing methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate?
The synthesis involves multi-step protocols, often starting with cyclocondensation reactions to form the pyrazolo[1,5-a]pyridine core. Key steps include:
- Iodination : Introduction of the iodine substituent at position 3 via electrophilic substitution or metal-catalyzed coupling (e.g., using iodine monochloride or Pd-mediated reactions) .
- Esterification : Incorporation of the methyl ester group at position 2 through nucleophilic acyl substitution or acid-catalyzed esterification .
- Purification : Techniques like column chromatography (silica gel) or recrystallization are critical for isolating the final product . Example reaction conditions from analogous compounds:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Iodination | NIS (N-iodosuccinimide), DCM, RT | 75–85% | |
| Esterification | Methanol, H2SO4, reflux | 90% |
Q. How is the structural integrity of this compound verified?
Characterization relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., δ 3.8–4.2 ppm for tetrahydropyridine protons) .
- Mass Spectrometry : HRMS (High-Resolution MS) to validate molecular weight (e.g., [M+H]+ calculated for C10H12IN3O2: 332.9972) .
- IR Spectroscopy : Key peaks for ester carbonyl (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
Q. What are the common reactivity patterns of this compound?
The iodine substituent and ester group drive reactivity:
- Nucleophilic Substitution : Iodine can be replaced via Pd-catalyzed cross-coupling (e.g., Suzuki or Negishi reactions) to introduce aryl/alkyl groups .
- Hydrolysis : The ester hydrolyzes under basic conditions (e.g., NaOH/EtOH) to form carboxylic acid derivatives .
- Oxidation : The tetrahydropyridine ring can oxidize to aromatic pyridine under strong oxidants (e.g., KMnO4) .
Advanced Questions
Q. How can synthetic yields be optimized for large-scale preparation?
Critical parameters include:
- Catalyst Selection : Pd(dba)2 with CPhos ligand enhances coupling efficiency in Negishi reactions (e.g., 59–63% yield for similar iodinated heterocycles) .
- Solvent Systems : THF/LiCl mixtures improve iodine substitution reactivity .
- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during iodination .
Q. What strategies are effective for designing biologically active derivatives?
Structural modifications focus on:
- Iodine Replacement : Introducing pharmacophores (e.g., trifluoromethyl, morpholine) via cross-coupling to target enzymes like p38 MAP kinase .
- Ester Bioisosteres : Replacing the methyl ester with amides or carbamates to modulate pharmacokinetics (e.g., logP, solubility) . Example derivative activities:
| Derivative | Biological Target | IC50 | Reference |
|---|---|---|---|
| AS1940477 | p38 MAP kinase | 1.2 nM | |
| BGB-3111 | BTK kinase | <10 nM |
Q. How does the iodine substituent influence photodynamic therapy (PDT) applications?
The heavy atom effect of iodine enhances intersystem crossing, improving singlet oxygen (¹O₂) generation in PDT. Studies on similar tetrahydropyrazolo-fused chlorins show:
- Aldehyde Functionalization : Increases cellular uptake in endometrial cancer stem cells .
- Wavelength Sensitivity : Activation at 650–700 nm minimizes tissue damage .
Q. How should stability studies be designed for this compound?
- pH Stability : Monitor degradation under acidic (pH 3) vs. basic (pH 10) conditions via HPLC. The ester group is labile in base .
- Thermal Stability : Store at −20°C in inert atmospheres; decomposition occurs >40°C .
- Light Sensitivity : Protect from UV light to prevent C-I bond cleavage .
Data Contradictions and Resolution
Q. Why do reported yields vary for similar synthetic protocols?
Discrepancies arise from:
Q. How can conflicting bioactivity data be reconciled?
Contextual factors include:
- Assay Conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 100 µM) impact IC50 values .
- Cell Lines : Differential expression of targets (e.g., TLR7-9 in SLE models) affects efficacy .
Methodological Recommendations
- Synthetic Protocols : Prioritize Pd-catalyzed cross-coupling for derivatization .
- Analytical Workflows : Combine NMR, HRMS, and X-ray crystallography (if crystals form) for unambiguous characterization .
- Biological Testing : Use cancer stem cell models for PDT evaluation and kinase panels for target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
